N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide hydrochloride , systematically describes its molecular architecture. The parent structure is a piperidine ring (hexahydropyridine) substituted at the 1-position with a benzyl group (-CH2C6H5) and at the 4-position with a methoxymethyl group (-CH2OCH3). The 4-position also bears an N-phenylpropanamide substituent (-N(Ph)C(O)CH2CH3), where Ph denotes a phenyl group. Protonation of the piperidine nitrogen forms the hydrochloride salt.
Molecular Formula : C23H30N2O2·HCl
Molecular Weight : 402.5 g/mol (366.5 g/mol free base + 36.46 g/mol HCl).
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Piperidine core | C5H10N | Cyclic amine scaffold |
| Benzyl group | C7H7 | N1 substituent |
| Methoxymethyl | C2H5O | C4 substituent |
| N-phenylpropanamide | C9H10NO | C4-linked amide functionality |
| Hydrochloride | HCl | Counterion for charge balance |
The methoxymethyl group introduces an ether oxygen capable of hydrogen bonding, while the benzyl and phenyl groups contribute aromatic π-electron systems.
Three-Dimensional Conformational Analysis of the Piperidine Core
The piperidine ring adopts a chair conformation with equatorial positioning of the bulky benzyl and methoxymethyl groups to minimize 1,3-diaxial strain. Density functional theory (DFT) simulations of analogous fluorinated piperidines demonstrate that substituents larger than fluorine (e.g., methoxymethyl) preferentially occupy equatorial positions to reduce steric clash with axial hydrogen atoms.
Key conformational features :
- N1-Benzyl group : Oriented equatorial to avoid axial steric hindrance with C3 and C5 hydrogens.
- C4-Methoxymethyl : Adopts equatorial orientation, with its oxygen atom participating in intramolecular hydrogen bonding with the protonated N1 atom in certain conformers.
- C4-N-phenylpropanamide : The amide carbonyl (C=O) aligns perpendicular to the piperidine ring plane, maximizing resonance stabilization while minimizing dipole-dipole repulsion with the methoxymethyl oxygen.
Comparative studies of Dewar pyridine isosteres reveal that the transverse C-C bond in rigid analogs increases energy barriers for ring-flipping by >10 kcal/mol compared to flexible piperidines. While the target compound lacks this rigidity, its C4 geminal substituents (methoxymethyl and propanamide) create a pseudo-rigidified structure with a calculated ring-flip barrier of ~7 kcal/mol.
Electronic Structure and Bonding Patterns in the Benzyl-Methoxymethyl Substituent
The benzyl-methoxymethyl system exhibits three distinct electronic effects:
- Inductive electron donation : The methoxy group (-OCH3) donates electrons via σ-bond polarization, increasing electron density at the C4 position (Mulliken charge: -0.23 e).
- Hyperconjugation : The methoxymethyl C-O bond engages in σ→σ* hyperconjugation with adjacent C-H bonds, stabilizing the equatorial conformation (NBO stabilization energy: 8.2 kcal/mol).
- Dipole minimization : The C4 substituents orient to minimize overall molecular dipole moment (calculated μ = 4.1 D in chloroform), aligning the methoxy dipole antiparallel to the amide dipole.
The N-phenylpropanamide group displays resonance hybridization between the amide nitrogen and carbonyl oxygen:
$$
\text{Resonance hybrid} = \underset{\text{Amide form}}{\ce{O=C-N<->[H]}} \leftrightarrow \underset{\text{Iminol form}}{\ce{O--C=N-H}}
$$
This resonance delocalizes the nitrogen lone pair, reducing basicity (calculated pKa of protonated piperidine N: 8.7 vs. 10.6 for unsubstituted piperidine).
Comparative Structural Analysis with Related Opioid Receptor Modulators
Structural parallels exist between the target compound and μ-opioid receptor agonists:
The methoxymethyl group distinguishes the target compound by:
- Decreasing lipophilicity (ΔLogP = -0.3 vs. desmethylfentanyl) through polar oxygen atom introduction
- Enabling water solubility (21 mg/mL in saline) 3-fold higher than non-oxygenated analogs
- Providing a hydrogen bond acceptor site absent in classical fentanyl derivatives
X-ray crystallography of related N-benzylpiperidines shows that C4 oxygenated substituents induce a 15° twist in the piperidine chair conformation compared to non-oxygenated analogs, potentially altering receptor binding pocket interactions.
Properties
CAS No. |
84255-05-0 |
|---|---|
Molecular Formula |
C23H31ClN2O2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20;/h4-13H,3,14-19H2,1-2H3;1H |
InChI Key |
UBALQEDCSFDNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of Benzyl and Methoxymethyl Groups: The benzyl group is introduced via alkylation reactions, while the methoxymethyl group is added through etherification reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and phenylpropionamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxymethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Studies
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is primarily investigated for its potential as an analgesic and anesthetic agent. Its structural similarity to fentanyl analogs suggests possible opioid receptor activity, which could lead to effective pain management solutions.
Case Study: Opioid Receptor Activity
Research indicates that compounds structurally related to this compound exhibit high affinity for mu-opioid receptors, which are crucial in pain modulation. For instance, studies have shown that certain piperidine derivatives can act as potent agonists at these receptors, leading to significant analgesic effects without the severe side effects commonly associated with traditional opioids .
Drug Development
The compound's unique structure allows it to be a candidate for developing new analgesics that may have fewer side effects than existing opioids. The exploration of its analogs could lead to the discovery of novel medications for chronic pain management.
Toxicological Studies
Given its structural relation to known narcotics, toxicological assessments are vital. Research has focused on understanding the metabolic pathways and potential toxicity of this compound and its analogs, which is essential for ensuring safety in therapeutic applications .
Analytical Chemistry
Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze the purity and composition of synthesized compounds. These techniques help confirm the successful synthesis of this compound and its derivatives .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves binding to specific molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to the 4-anilidopiperidine class of synthetic opioids, sharing structural homology with fentanyl derivatives. Below is a detailed comparison with key analogues:
| Compound | Molecular Formula | Key Substituents | Potency (Relative to Morphine) | Primary Application |
|---|---|---|---|---|
| N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride | C23H30N2O2·HCl | 1-Benzyl, 4-methoxymethyl piperidine | Not pharmacologically active* | Intermediate for alfentanil synthesis |
| Fentanyl | C22H28N2O | 1-Phenethyl, 4-anilidopiperidine | 50–100× | Anesthesia, chronic pain management |
| Sufentanil | C22H30N2O2S | 1-(2-Thiophenethyl), 4-methoxymethyl piperidine | 500–1,000× | Surgical anesthesia |
| Alfentanil | C21H32N6O3 | 1-(4-Ethyl-5-oxo-2-tetrazolinyl)methyl, 4-methoxymethyl piperidine | 10–25× | Short-duration procedural sedation |
| Carfentanil | C24H30N2O3 | 1-Phenethyl, 4-carbomethoxy piperidine | 10,000× | Veterinary anesthetic |
| Norfentanyl (Metabolite) | C14H21ClN2O | Unsubstituted piperidine | Inactive | Fentanyl metabolite |
*The target compound lacks direct pharmacological activity due to its role as a synthetic precursor .
Critical Structural Determinants of Activity
a. Piperidine Substitutions
- Methoxymethyl Group (4-position) : Present in both the target compound and sufentanil. This group enhances lipophilicity, improving blood-brain barrier penetration. However, indicates that the sufentanil nucleus (R = CH2OCH3) produces weaker µ-opioid receptor agonism compared to carfentanil’s carbomethoxy group (R = CO2CH3) .
- Benzyl vs. Phenethyl Groups (1-position) : The benzyl substituent in the target compound reduces receptor affinity compared to fentanyl’s phenethyl group, which optimizes steric interaction with the receptor’s hydrophobic pocket .
b. Pharmacokinetic Properties
- Solubility: While the target compound is a viscous liquid, sufentanil (with a thiophenethyl group) exhibits extremely low water solubility (0.15 g/L at 25°C), limiting its use to intravenous formulations .
- Metabolic Stability : The methoxymethyl group in the target compound and sufentanil slows oxidative metabolism, extending half-life compared to alfentanil’s tetrazolinylmethyl substituent .
Biological Activity
N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride, a synthetic organic compound belonging to the piperidine derivative class, has attracted significant attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H30N2O2
- Molecular Weight : 366.5 g/mol
- CAS Number : 61086-12-2
- Structure : The compound features a piperidine ring with benzyl and methoxymethyl substitutions, along with a phenylpropionamide moiety.
Synthesis Overview
The synthesis of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide typically involves several steps:
- Formation of the Piperidine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Functionalization : Introduction of benzyl and methoxymethyl groups via nucleophilic substitution.
- Acylation : Acylation with phenylpropionyl chloride to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, influencing pathways related to pain perception, mood regulation, and other physiological processes.
Anticancer Activity
Recent studies have demonstrated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin polymerization inhibition |
| XRP44X | N/A | 2.3 | Binds colchicine site on tubulin |
The compound's ability to disrupt microtubule organization suggests it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Neuropharmacological Effects
Research indicates that compounds in this class may also influence central nervous system (CNS) activity by modulating neurotransmitter systems. The structural similarity to known CNS-active agents suggests potential applications in treating conditions such as anxiety and depression.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays revealed that derivatives similar to N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide exhibit high cytotoxicity against breast cancer cell lines (e.g., BT-474), with mechanisms involving apoptosis induction and cell cycle arrest .
- Tubulin Polymerization Inhibition : Experimental data showed that the compound can inhibit tubulin polymerization, a critical process in cell division, thereby demonstrating its potential as an anticancer agent .
- Pharmacological Profiles : Further investigations into the pharmacokinetics and toxicity profiles are necessary to evaluate the therapeutic potential of this compound in clinical settings.
Q & A
Basic: What are the key synthetic routes for N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride?
Answer:
The synthesis typically involves multi-step modifications of piperidine derivatives. A common approach includes:
- Step 1: Alkylation of 4-piperidone to introduce the benzyl group at the 1-position.
- Step 2: Methoxymethylation at the 4-position via nucleophilic substitution or Grignard reactions.
- Step 3: Propionamide formation through coupling of the piperidine intermediate with phenylpropionyl chloride under anhydrous conditions.
- Step 4: Hydrochloride salt preparation via acid-base titration .
Key Considerations: Use of catalysts like palladium for cross-coupling reactions and purification via column chromatography or recrystallization to isolate enantiomerically pure forms .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., methoxymethyl group at C4).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C22H29ClN2O2) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .
- X-ray Crystallography: For definitive structural confirmation if crystalline forms are obtainable .
Advanced: How can structural modifications optimize binding affinity to opioid receptors?
Answer:
- Structure-Activity Relationship (SAR) Strategies:
- Methoxymethyl Group: Modulate lipophilicity and hydrogen-bonding capacity to enhance blood-brain barrier penetration.
- Benzyl Substituent: Introduce electron-withdrawing groups (e.g., -NO2) to stabilize receptor-ligand interactions.
- Propionamide Chain: Replace with butyramide or pentanamide to study chain length effects on μ-opioid receptor binding .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses against cryo-EM structures of opioid receptors .
Advanced: How should researchers address contradictions in its hazardous classification?
Answer:
- Data Triangulation: Compare SDS classifications (e.g., Cayman Chemical’s "not classified" ) with structural analogs like β-hydroxythiofentanyl, a Schedule I opioid .
- Experimental Validation: Conduct acute toxicity assays (e.g., OECD 423) to determine LD50 and ecotoxicological profiles (e.g., Daphnia magna immobilization tests) .
- Regulatory Alignment: Consult the Controlled Substances Act (CSA) for analogs and preemptively apply DEA research protocols for handling .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Waste Disposal: Neutralize acidic residues (e.g., HCl byproducts) before disposal in designated hazardous waste containers .
- Spill Management: Absorb with inert material (vermiculite) and decontaminate with 70% ethanol .
Advanced: What methodologies resolve discrepancies in metabolic stability data?
Answer:
- In Vitro Assays: Liver microsome studies (human/rat) with LC-MS/MS to quantify metabolic half-life (t1/2).
- Isotope Labeling: Use deuterated analogs (e.g., CD3-methoxymethyl) to trace metabolic pathways via mass shifts .
- Enzyme Inhibition: Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .
Advanced: How can computational tools predict its pharmacokinetic profile?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Input logP, pKa, and solubility data into software like GastroPlus® to simulate absorption/distribution.
- Machine Learning: Train models on opioid datasets (e.g., ChEMBL) to forecast bioavailability and clearance rates .
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate blood-brain barrier penetration and cytochrome P450 interactions .
Basic: What are the regulatory implications of its structural similarity to controlled substances?
Answer:
- Analog Classification: Under the U.S. Federal Analog Act, derivatives with "substantially similar" structure/activity to Schedule I opioids (e.g., fentanyl analogs) may require DEA licensing .
- Documentation: Maintain detailed records of synthesis batches, analytical data, and disposal logs for compliance audits .
Advanced: How can researchers design prodrugs to improve its bioavailability?
Answer:
- Ester Prodrugs: Introduce hydrolyzable esters (e.g., acetyl) at the methoxymethyl group for delayed release.
- Peptide Conjugates: Link to cell-penetrating peptides (e.g., TAT) via cleavable disulfide bonds .
- In Vivo Validation: Use rodent models to compare plasma concentrations of prodrug vs. parent compound post-administration .
Advanced: What statistical methods are robust for analyzing dose-response contradictions?
Answer:
- Nonlinear Regression: Fit data to sigmoidal Emax models (GraphPad Prism) to calculate EC50 and Hill coefficients.
- Bayesian Hierarchical Modeling: Account for inter-study variability in meta-analyses of receptor binding data .
- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in potency estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
